molecular formula C5H9ClN2 B1456959 3-Methylazetidine-3-carbonitrile hydrochloride CAS No. 936850-33-8

3-Methylazetidine-3-carbonitrile hydrochloride

Cat. No. B1456959
M. Wt: 132.59 g/mol
InChI Key: DCXJKYVRMRUVTJ-UHFFFAOYSA-N
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Description

3-Methylazetidine-3-carbonitrile hydrochloride, also known as MACNHCl, is a chemical compound with the molecular formula C5H9ClN2. It has a molecular weight of 132.59 g/mol. It is used in research .


Synthesis Analysis

The synthesis of 3-Methylazetidine-3-carbonitrile hydrochloride involves several steps . The first stage involves the reaction of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate with 2,2,2-trifluoroethanol at 150℃ for 4 hours under microwave irradiation in an inert atmosphere . The second stage involves the addition of hydrogen chloride in diethyl ether at 0℃ . The product is then obtained as a light yellow powder .


Molecular Structure Analysis

The molecular structure of 3-Methylazetidine-3-carbonitrile hydrochloride consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

3-Methylazetidine-3-carbonitrile hydrochloride is a compound with a molecular weight of 132.59 g/mol. Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Biotransformations and Synthetic Applications

3-Methylazetidine-3-carbonitrile hydrochloride and similar compounds have been studied for their biotransformation capabilities. For instance, using Rhodococcus erythropolis AJ270 as a whole cell catalyst, racemic azetidine-2-carbonitriles underwent efficient and enantioselective biotransformations to form azetidine-2-carboxylic acids and their amide derivatives. These products have been used in nucleophilic ring-opening reactions and intramolecular CuI-catalyzed cross-coupling reactions for the synthesis of diverse compounds like azetidine-fused 1,4-benzodiazepin-2-one derivatives (Leng et al., 2009).

Pharmaceutical Applications

Compounds structurally related to 3-Methylazetidine-3-carbonitrile hydrochloride, such as PI3Kδ inhibitors, have been evaluated for the treatment of asthma. These inhibitors show promise in oral administration and have exhibited good absorption and metabolic stability (Norman, 2014).

Synthesis of Heterocyclic Systems

Various heterocyclic systems have been synthesized using compounds similar to 3-Methylazetidine-3-carbonitrile hydrochloride. These include the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and related compounds through a three-component condensation process. Such syntheses are significant for creating diverse chemical libraries used in drug discovery (Ranjbar‐Karimi et al., 2010).

Anticancer and Vasorelaxant Properties

Research has also focused on the development of new chemical entities derived from pyridine- and chromene-carbonitrile analogs, demonstrating significant vasodilation and cytotoxic properties. Some of these derivatives have shown promising results as potential therapeutic candidates for the combined treatment of cancer and cardiovascular diseases (Dawood et al., 2021).

Corrosion Inhibition

In the field of materials science, pyranopyrazole derivatives, including those structurally related to 3-Methylazetidine-3-carbonitrile hydrochloride, have been synthesized and investigated as inhibitors for mild steel corrosion. These studies provide insights into the protective qualities of these compounds in industrial applications (Yadav et al., 2016).

Future Directions

The future directions of 3-Methylazetidine-3-carbonitrile hydrochloride are not specified in the search results. As a research chemical , it may be used in various scientific studies.

properties

IUPAC Name

3-methylazetidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c1-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXJKYVRMRUVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726988
Record name 3-Methylazetidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylazetidine-3-carbonitrile hydrochloride

CAS RN

936850-33-8
Record name 3-Methylazetidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylazetidine-3-carbonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HL Woodward, P Innocenti, KMJ Cheung… - Journal of Medicinal …, 2018 - ACS Publications
Monopolar spindle 1 (MPS1) occupies a central role in mitosis and is one of the main components of the spindle assembly checkpoint. The MPS1 kinase is an attractive cancer target, …
Number of citations: 22 pubs.acs.org

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